![molecular formula C15H20N2O2 B1424480 N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane CAS No. 1159825-47-4](/img/structure/B1424480.png)
N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane
Overview
Description
“N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 1159825-47-4 . It has a molecular weight of 260.34 and its linear formula is C15H20N2O2 . It is typically stored at temperatures between 2-8°C . The physical form of this compound ranges from colorless to yellow sticky oil to solid .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of this structure has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is represented by the linear formula C15H20N2O2 . The 8-azabicyclo[3.2.1]octane scaffold is a key component of this molecule .Chemical Reactions Analysis
The chemical reactions involving “N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” are primarily focused on the construction of the 8-azabicyclo[3.2.1]octane scaffold . This process involves the enantioselective construction of an acyclic starting material, followed by a stereocontrolled formation of the bicyclic scaffold .Physical And Chemical Properties Analysis
“N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane” is a colorless to yellow sticky oil to solid . It has a molecular weight of 260.34 and its linear formula is C15H20N2O2 . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Tropane Alkaloid Synthesis
This compound is integral in the synthesis of tropane alkaloids, which are a family of nitrogenous secondary metabolites that exhibit a wide range of biological activities. The stereoselective preparation of the 8-azabicyclo[3.2.1]octane core, which is central to these alkaloids, is a significant area of research .
Synthetic Methodology
Researchers have focused on developing new methodologies for the enantioselective synthesis of the azabicyclo[3.2.1]octane scaffold from achiral starting materials . This has implications in the field of organic chemistry where such scaffolds are valuable.
Safety And Hazards
properties
IUPAC Name |
benzyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-12-8-13-6-7-14(9-12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXKRTUSJPSARB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-3-Amino-8-azabicyclo[3.2.1]octane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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